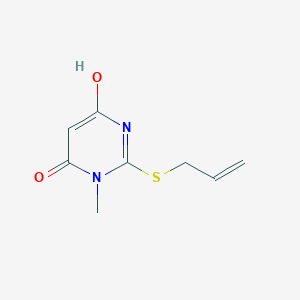![molecular formula C15H16N4O B6072122 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6072122.png)
5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone, also known as PP2A inhibitor, is a chemical compound that has garnered significant interest in scientific research due to its potential in cancer treatment. The compound is a potent inhibitor of protein phosphatase 2A (PP2A), an enzyme that is involved in the regulation of cell growth and division.
Mecanismo De Acción
5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor works by inhibiting the activity of the protein phosphatase 2A enzyme, which is involved in the regulation of cell growth and division. By inhibiting 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone, 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor disrupts the signaling pathways that promote cancer cell survival and growth, leading to cell death.
Biochemical and Physiological Effects:
5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor has been found to induce cell death in cancer cells through various mechanisms, including the induction of apoptosis, autophagy, and necrosis. The compound has also been shown to inhibit the migration and invasion of cancer cells, as well as angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor has several advantages for lab experiments, including its potency and selectivity for 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibition. However, the compound also has some limitations, including its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor. One potential direction is the optimization of the compound's pharmacokinetic properties, including its solubility and stability, to improve its efficacy and reproducibility in preclinical and clinical studies. Another potential direction is the identification of biomarkers that can predict the response of cancer cells to 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor, which can help to personalize cancer treatment and improve patient outcomes. Additionally, the development of combination therapies that include 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor and other cancer treatments, such as chemotherapy and immunotherapy, may enhance the efficacy of cancer treatment and overcome treatment resistance.
Métodos De Síntesis
The synthesis method of 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor involves the reaction of 6-phenyl-3-pyridazinecarboxylic acid with N-((tert-butoxycarbonyl)amino)methyl)-2-pyrrolidinone in the presence of triethylamine. The resulting product is then deprotected using trifluoroacetic acid to obtain the final product, 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone.
Aplicaciones Científicas De Investigación
5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor has been extensively studied for its potential in cancer treatment. The compound has been shown to induce cell death in cancer cells and inhibit tumor growth in various types of cancer, including breast, prostate, and lung cancer. 5-{[(6-phenyl-3-pyridazinyl)amino]methyl}-2-pyrrolidinone inhibitor has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
5-[[(6-phenylpyridazin-3-yl)amino]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15-9-6-12(17-15)10-16-14-8-7-13(18-19-14)11-4-2-1-3-5-11/h1-5,7-8,12H,6,9-10H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZZZVJIQCHWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B6072040.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6072048.png)
![ethyl 3-(2-chlorophenyl)-3-({2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}amino)propanoate](/img/structure/B6072060.png)

![2-(3-butenoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6072075.png)
![ethyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B6072082.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6072086.png)
![4-(4-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072095.png)
![2-[4-(2,3-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6072099.png)
![5-[2-(1H-pyrazol-4-yl)ethyl]-3-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole](/img/structure/B6072116.png)
![5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B6072133.png)
![2-methoxybenzaldehyde [5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072140.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(methoxymethyl)piperidine](/img/structure/B6072149.png)
![methyl 4-[(4-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6072150.png)